Synthetic Utility in Telcagepant (MK-0974) Preparation
This compound is a direct intermediate in the synthesis of the key azepanone fragment of Telcagepant (MK-0974), a CGRP receptor antagonist [1]. Alternative intermediates, such as the free base (CAS 185961-99-3) , require additional handling steps. The dihydrochloride salt form offers enhanced stability and ease of handling compared to the free base [2].
| Evidence Dimension | Synthetic utility in Telcagepant synthesis |
|---|---|
| Target Compound Data | Direct precursor to (3R,6S)-3-amino-6-(2,3-difluorophenyl)azepan-2-one [1] |
| Comparator Or Baseline | Free base (CAS 185961-99-3) or other synthetic routes |
| Quantified Difference | N/A (Qualitative synthetic route advantage) |
| Conditions | Multi-step synthesis of Telcagepant |
Why This Matters
Using the designated intermediate ensures a validated synthetic route to a clinical candidate, reducing route-scouting time and mitigating the risk of generating impurities that could impact downstream biological assays [1].
- [1] Paone, D. V., et al. (2007). Potent, Orally Bioavailable Calcitonin Gene-Related Peptide Receptor Antagonists for the Treatment of Migraine: Discovery of MK-0974. Journal of Medicinal Chemistry, 50(23), 5564–5567. View Source
- [2] MedChemExpress. (n.d.). 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one Hydrochloride (HY-32694) Product Page. View Source
